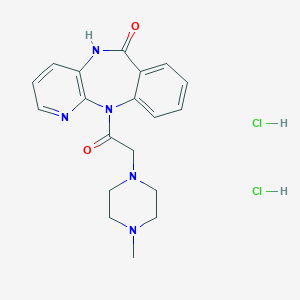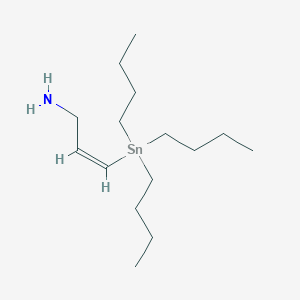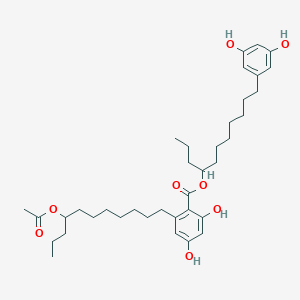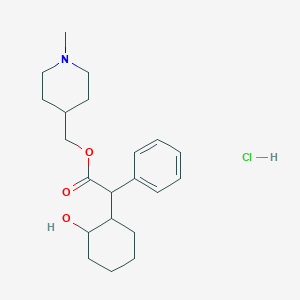
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride, also known as J-113397, is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of opioids and is known to act as a selective antagonist of the kappa opioid receptor. In recent years, J-113397 has gained attention for its potential use in the treatment of various diseases and disorders.
Mechanism of Action
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. By blocking the kappa opioid receptor, this compound can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been shown to have anxiolytic effects, which may be mediated by its interaction with the kappa opioid receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity and increase pain threshold in various pain models. This compound has also been shown to reduce depressive-like behavior in animal models of depression. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by this compound's interaction with the kappa opioid receptor.
Advantages and Limitations for Lab Experiments
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has several advantages for lab experiments, including its high selectivity for the kappa opioid receptor and its well-characterized mechanism of action. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using this compound.
Future Directions
There are several future directions for research on Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride. One area of research is the development of more potent and selective kappa opioid receptor antagonists. Another area of research is the investigation of this compound's potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. In addition, further studies are needed to investigate the potential toxicity of this compound and to identify any potential side effects. Overall, this compound has great potential for therapeutic use and further research is needed to fully explore its potential.
Synthesis Methods
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride can be synthesized through a multistep process that involves the reaction of cyclohexaneacetic acid with 2-hydroxy-alpha-phenylpropiophenone to form an intermediate product. This intermediate is then reacted with 1-methyl-4-piperidylmethyl chloride to form the final product, this compound hydrochloride. The synthesis method has been extensively studied and optimized to ensure the purity and yield of the final product.
Scientific Research Applications
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has been extensively studied for its potential therapeutic effects in various diseases and disorders. It has been shown to have analgesic, antidepressant, and antipsychotic effects in preclinical studies. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. In addition, this compound has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
101564-14-1 |
|---|---|
Molecular Formula |
C21H32ClNO3 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)methyl 2-(2-hydroxycyclohexyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C21H31NO3.ClH/c1-22-13-11-16(12-14-22)15-25-21(24)20(17-7-3-2-4-8-17)18-9-5-6-10-19(18)23;/h2-4,7-8,16,18-20,23H,5-6,9-15H2,1H3;1H |
InChI Key |
CSVCUPLYHXBEGH-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl |
synonyms |
(1-Methyl-3-piperidyl)methyl-(1-hydroxycyclohexyl)phenylacetate hydroc hloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)

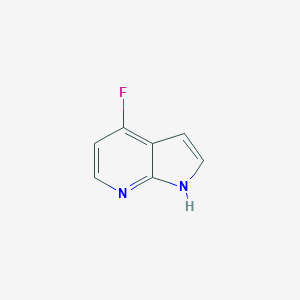
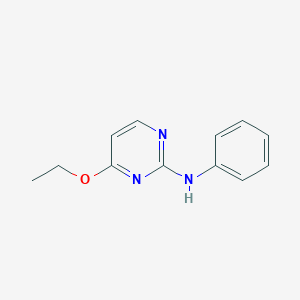
![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)
